molecular formula C16H15ClO B3023746 2'-Chloro-3-(4-methylphenyl)propiophenone CAS No. 898768-95-1

2'-Chloro-3-(4-methylphenyl)propiophenone

Cat. No.: B3023746
CAS No.: 898768-95-1
M. Wt: 258.74 g/mol
InChI Key: LDUHWQIYTRFWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15ClO and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

As 2’-Chloro-3-(4-methylphenyl)propiophenone is available for research use , it could potentially be used in future studies to further understand its properties and potential applications.

Mechanism of Action

Target of Action

As a derivative of propiophenone , it may interact with similar biological targets

Mode of Action

Propiophenones, in general, can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the ketone group in the propiophenone reacts with hydroxylamine or hydrazine to form oximes or hydrazones, respectively . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

For instance, propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . This suggests that 2’-Chloro-3-(4-methylphenyl)propiophenone might also be involved in Friedel–Crafts reactions in biochemical pathways.

Pharmacokinetics

Its molecular weight is 25874 , which is within the range generally favorable for oral bioavailability

Result of Action

The molecular and cellular effects of 2’-Chloro-3-(4-methylphenyl)propiophenone’s action are not well-documented. As a derivative of propiophenone, it may share some of its properties. For instance, propiophenone undergoes one rapid chlorination, followed by rapid hydrolysis that competes with the second chlorination, and then slow further oxidation of the α-hydroxypropiophenone

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-3-(4-methylphenyl)propiophenone. For instance, its boiling point is 377ºC at 760 mmHg

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUHWQIYTRFWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644135
Record name 1-(2-Chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-95-1
Record name 1-(2-Chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2'-Chloro-3-(4-methylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2'-Chloro-3-(4-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2'-Chloro-3-(4-methylphenyl)propiophenone
Reactant of Route 5
2'-Chloro-3-(4-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2'-Chloro-3-(4-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.